molecular formula C14H24O2 B12672513 1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate CAS No. 72903-10-7

1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate

Cat. No.: B12672513
CAS No.: 72903-10-7
M. Wt: 224.34 g/mol
InChI Key: KHQBRKIBDIDREL-UHFFFAOYSA-N
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Description

EINECS 276-977-4, also known as 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its unique structural properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves a three-step procedure:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-bis(4-chlorobenzoyl)-2,6-diglycidyl ether naphthalene
  • 1,5-bis(4-bromobenzoyl)-2,6-diglycidyl ether naphthalene
  • 1,5-bis(4-methylbenzoyl)-2,6-diglycidyl ether naphthalene

Uniqueness

1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

72903-10-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-10(2)11(15)16-12-13(3)6-5-7-14(12,4)9-8-13/h10,12H,5-9H2,1-4H3

InChI Key

KHQBRKIBDIDREL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C2(CCCC1(CC2)C)C

Origin of Product

United States

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